Cas no 16495-03-7 ((S)-1-Benzyl-2,3-O-isopropylidene Glycerol)

(S)-1-Benzyl-2,3-O-isopropylidene Glycerol is a chiral building block widely used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis, and the protective isopropylidene group that enhances stability during reactions. The benzyl group provides additional versatility for further functionalization. This compound is particularly valuable in the synthesis of biologically active molecules, such as nucleosides, amino acids, and other fine chemicals. Its well-defined stereochemistry and robust protective groups make it a reliable intermediate for complex synthetic routes. The product is typically handled under inert conditions to preserve its integrity.
(S)-1-Benzyl-2,3-O-isopropylidene Glycerol structure
16495-03-7 structure
Product Name:(S)-1-Benzyl-2,3-O-isopropylidene Glycerol
CAS No:16495-03-7
MF:C13H18O3
MW:222.280224323273
MDL:MFCD00043000
CID:136096
PubChem ID:87565005
Update Time:2025-06-26

(S)-1-Benzyl-2,3-O-isopropylidene Glycerol Chemical and Physical Properties

Names and Identifiers

    • (S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
    • (S)-4-Benzyloxymethyl-2,2-Dimethyl-1,3-Dioxolane
    • 1,3-Dioxolane, 2,2-dimethyl-4-[(phenylmethoxy)methyl]-, (4S)-
    • D-ALPHA,BETA-ISOPROPYLIDENE GLYCEROL- GAMMA-BENZYL ETHER
    • (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane
    • (S)-1-Benzyl-2,3-O-isopropylidene Glycerol
    • 3-BENZYL-1,2-ISOPROPYLIDENE-SN-GLYCEROL
    • 3-O-BENZYL-1,2-O-ISOPROPYLIDENE-SN-GLYCEROL
    • 3-Benzyl-1,2-isopropylidene-sn-glycerol, D-α,β-Isopropylideneglycerol-γ-benzyl ether
    • D-ALPHA,BETA-ISOPROPYLIDENEGLYCEROL-GAMMA-BENZYL ETHER
    • (S)-4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane
    • (S)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
    • EOS373
    • DBFDSKSLTCMIPB-LBPRGKRZSA-N
    • FCH3583724
    • 1,2-Isopropylidene-3-O-benzyl-sn-glycerol
    • E10193
    • D-alpha,beta-isopropylidene glycerol-gamma-benzyl ether
    • AKOS015839318
    • 16495-03-7
    • MFCD00043000
    • (S)-(+)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
    • (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, >=95.0% (sum of enantiomers, GC)
    • B2137
    • A3662
    • AS-46688
    • (4S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane
    • SCHEMBL2182755
    • (4S)-4-[(BENZYLOXY)METHYL]-2,2-DIMETHYL-1,3-DIOXOLANE
    • MDL: MFCD00043000
    • Inchi: 1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1
    • InChI Key: DBFDSKSLTCMIPB-LBPRGKRZSA-N
    • SMILES: O1C(C)(C)OC[C@@H]1COCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 222.12600
  • Monoisotopic Mass: 222.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.050 g/mL at 20 °C(lit.)
  • Boiling Point: 79-80 °C/0.05 mmHg(lit.)
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: n20/D 1.496
  • Solubility: Chloroform, Ethyl Acetate
  • PSA: 27.69000
  • LogP: 2.35470
  • Optical Activity: [α]20/D +21±1°, c = 4% in chloroform
  • Solubility: Not determined

(S)-1-Benzyl-2,3-O-isopropylidene Glycerol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • FLUKA BRAND F CODES:10-23
  • Storage Condition:0-10°C

(S)-1-Benzyl-2,3-O-isopropylidene Glycerol Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(S)-1-Benzyl-2,3-O-isopropylidene Glycerol Production Method

Additional information on (S)-1-Benzyl-2,3-O-isopropylidene Glycerol

(S)-1-Benzyl-2,3-O-isopropylidene Glycerol (CAS No. 16495-03-7): An Overview and Recent Advances

(S)-1-Benzyl-2,3-O-isopropylidene glycerol (CAS No. 16495-03-7) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and chemical biology. This compound is characterized by its unique stereochemistry and the presence of a benzyl group and an isopropylidene protecting group, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The stereochemistry of (S)-1-Benzyl-2,3-O-isopropylidene glycerol plays a crucial role in its applications. The chiral center at the glycerol moiety imparts specific properties that are essential for the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the biological activity and safety profile of a drug can be significantly influenced by its chirality.

Recent studies have highlighted the versatility of (S)-1-Benzyl-2,3-O-isopropylidene glycerol in various synthetic pathways. For instance, a study published in the Journal of Organic Chemistry demonstrated its utility as a key intermediate in the synthesis of antiviral agents. The benzyl group can be selectively removed to yield (S)-glycerol, which can then be further functionalized to produce a wide range of bioactive molecules.

In addition to its role as an intermediate, (S)-1-Benzyl-2,3-O-isopropylidene glycerol has also been explored for its potential as a chiral ligand in asymmetric catalysis. A recent paper in Chemical Communications reported the use of this compound as a ligand in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivities and yields. This finding underscores the compound's potential in developing more efficient and environmentally friendly synthetic methods.

The protective groups in (S)-1-Benzyl-2,3-O-isopropylidene glycerol are strategically important for controlling reactivity and selectivity during synthetic transformations. The isopropylidene group protects the diol functionality, allowing for selective modifications at other sites. This protection strategy is widely used in carbohydrate chemistry and the synthesis of complex natural products.

From a pharmaceutical perspective, (S)-1-Benzyl-2,3-O-isopropylidene glycerol has shown promise as a precursor for the development of new therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters described its use in the synthesis of novel antidiabetic compounds. The researchers found that derivatives of this compound exhibited improved potency and selectivity compared to existing drugs, highlighting its potential for further optimization.

The stability and solubility properties of (S)-1-Benzyl-2,3-O-isopropylidene glycerol are also noteworthy. It is generally stable under standard laboratory conditions and can be stored without significant degradation. However, care should be taken to avoid exposure to strong acids or bases, which can lead to deprotection or other unwanted side reactions.

In conclusion, (S)-1-Benzyl-2,3-O-isopropylidene glycerol (CAS No. 16495-03-7) is a versatile and valuable compound with applications spanning organic synthesis, pharmaceutical research, and chemical biology. Its unique stereochemistry and protective groups make it an essential building block for the development of new bioactive molecules and therapeutic agents. Ongoing research continues to uncover new uses and improvements in synthetic methods involving this compound, solidifying its importance in modern chemistry.

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